N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclobutanecarboxamide
Description
N-[2-(Furan-2-yl)-2-(Thiophen-3-yl)ethyl]cyclobutanecarboxamide is a heterocyclic carboxamide derivative featuring fused aromatic systems (furan and thiophene) and a cyclobutane ring. Structural determination of such compounds typically relies on crystallographic tools like SHELX programs, which are widely used for small-molecule refinement .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c17-15(11-3-1-4-11)16-9-13(12-6-8-19-10-12)14-5-2-7-18-14/h2,5-8,10-11,13H,1,3-4,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHJGLLIILICJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclobutanecarboxamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound's structure comprises a cyclobutane ring, a furan moiety, and a thiophene group. These components contribute to its reactivity and ability to interact with various biological targets. The molecular formula is , and it has a molecular weight of approximately 249.31 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor of certain metabolic pathways, potentially influencing cell signaling and proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.
- Receptor Interaction : It can bind to various receptors, modulating their activity and affecting downstream signaling pathways.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Anticancer Activity : A study demonstrated that this compound induced apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
- Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect was linked to its ability to modulate antioxidant enzyme activities.
- Anti-inflammatory Effects : In vivo studies showed that the compound significantly reduced levels of pro-inflammatory cytokines in animal models of inflammation, indicating its potential use in treating inflammatory diseases.
Comparative Analysis
When compared to similar compounds, this compound exhibits distinct advantages due to its unique combination of functional groups:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(2-thiophen-3-ylethyl)furan-2-carboxamide | Lacks cyclobutane ring | Limited anticancer activity |
| N-(furan-3-yl)cyclobutanecarboxamide | No thiophene group | Moderate antimicrobial properties |
| N-[2-(furan-3-yl)-2-hydroxyethyl]carboxamide | Hydroxy group present | Enhanced solubility but lower potency |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacopeial Furan/Thiophene Derivatives
Pharmacopeial standards (USP 31) list compounds with overlapping structural motifs, such as ranitidine-related compound B (N,N’-bis{2-[({5-[(dimethylamino)methyl]-2-furanyl}methyl)thio]ethyl}-2-nitro-1,1-ethenediamine) . Key comparisons include:
- Heterocyclic Backbone : Both compounds incorporate furan rings. However, the target compound substitutes a thiophene ring and cyclobutane, whereas ranitidine derivatives prioritize nitroethenediamine and sulfanyl groups.
- Functional Groups: The dimethylamino and nitro groups in pharmacopeial compounds enhance solubility and reactivity, whereas the target compound’s cyclobutanecarboxamide may confer rigidity and steric hindrance.
Table 1: Structural Comparison with Pharmacopeial Analogs
Cyclopropane/Cyclobutane Carboxamides in Agrochemicals
The pesticide glossary highlights cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide), a cyclopropane-carboxamide fungicide . Comparisons include:
- Heterocyclic Diversity : Cyprofuram uses a tetrahydrofuran ring, while the target compound employs aromatic furan and thiophene, which may enhance π-π stacking interactions.
Table 2: Comparison with Cyclopropane Analogs
| Feature | Target Compound | Cyprofuram |
|---|---|---|
| Carboxamide Core | Cyclobutanecarboxamide | Cyclopropanecarboxamide |
| Heterocycles | Aromatic Furan, Thiophene | Tetrahydrofuran |
| Application | Unknown | Fungicide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
